7-[1-(2-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Description
Historical Development of Triazolopyrimidine Scaffold in Medicinal Chemistry
The triazolopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry due to its versatile pharmacological profile and adaptability to structural modifications. Early work in the 1980s identified triazolopyrimidines as mimics of purine nucleobases, enabling interactions with enzymes and receptors involved in nucleotide metabolism. This foundational discovery catalyzed research into derivatives targeting infectious diseases, cancer, and inflammatory disorders. For example, WS-898 , a triazolo[1,5-a]pyrimidine-based ABCB1 inhibitor, demonstrated nanomolar potency in reversing paclitaxel resistance in multidrug-resistant cancer cells. Similarly, triazolopyrimidines like 9n and 9o exhibited bactericidal activity by inhibiting E. coli DNA gyrase and dihydrofolate reductase (DHFR), with minimal inhibitory concentrations (MIC) comparable to ciprofloxacin.
The scaffold’s synthetic flexibility allows for strategic substitutions at positions 2, 5, and 7, which modulate target affinity and pharmacokinetic properties. For instance, replacing the pyrazolopyrimidine core with a triazolo variant in CXCR2 antagonists improved oral bioavailability while maintaining receptor affinity. These advancements underscore the scaffold’s centrality in hit-to-lead optimization campaigns, particularly for targets requiring rigid, planar heterocycles.
Evolution of Structure-Based Design Approaches for Triazolo[1,5-a]Pyrimidines
Structure-based drug design (SBDD) has been instrumental in refining triazolopyrimidine derivatives. X-ray crystallography and molecular docking studies have elucidated critical binding interactions, such as the hydrogen bond between the N4 atom of the triazolopyrimidine core and active-site residues of bacterial DNA gyrase. This insight guided the development of 9n and 9o , where electron-withdrawing substituents at position 7 enhanced enzyme inhibition.
Synthetic methodologies have also evolved to accommodate diverse functionalizations. Microwave-assisted cyclization, as employed in synthesizing triazolo[1,5-a]pyridin-2-amines, reduced reaction times and improved yields compared to traditional thermal methods. Additionally, bioisosteric replacements, such as substituting the triazolopyrimidine core with imidazo[1,2-a]pyrimidine, revealed that N2 is critical for maintaining antimalarial activity against Plasmodium falciparum DHODH. These efforts highlight the balance between scaffold conservation and strategic heteroatom rearrangement to optimize target engagement.
Table 1: Key Structural Modifications and Biological Outcomes in Triazolopyrimidine Derivatives
Emergence of Fluorophenoxy-Substituted Triazolopyrimidines
The incorporation of fluorinated groups into triazolopyrimidines addresses challenges in metabolic stability and membrane permeability. In penoxsulam, a triazolopyrimidine herbicide, trifluoromethyl and difluoroethoxy substituents enhanced herbicidal activity by increasing lipophilicity and resistance to oxidative metabolism. Similarly, DSM265 , bearing a pentafluorosulfanyl group, achieved prolonged in vivo exposure in malaria models due to reduced cytochrome P450-mediated clearance.
The 2-fluorophenoxyethyl moiety in 7-[1-(2-fluorophenoxy)ethyl]-triazolo[1,5-a]pyrimidin-2-amine likely synergizes these effects. The fluorine atom’s electronegativity polarizes the phenoxy group, facilitating π-stacking with aromatic residues in target proteins. Additionally, the ethyl linker provides conformational flexibility, enabling optimal positioning of the fluorophenoxy group within hydrophobic binding pockets. While direct data on this compound is limited, analogous derivatives, such as WS-898 , demonstrate that fluorinated side chains enhance ABCB1 inhibition by stabilizing van der Waals interactions.
Positioning Within Contemporary Drug Discovery Paradigms
Modern drug discovery prioritizes multitarget engagement and resistance mitigation—areas where triazolopyrimidines excel. WS-898 circumvents ABCB1-mediated drug efflux, a common resistance mechanism in oncology, by binding to the transporter’s nucleotide-binding domain and inhibiting ATP hydrolysis. Similarly, DSM265 targets PfDHODH, a enzyme critical for pyrimidine biosynthesis in malaria parasites, with minimal cross-resistance observed in clinical isolates.
The query compound’s design aligns with these trends. Its triazolopyrimidine core ensures compatibility with ATP-binding pockets, while the fluorophenoxyethyl group augments selectivity for off-target-free interactions. Future directions may involve covalent modification strategies, such as introducing acrylamide moieties to target cysteine residues, or prodrug approaches to enhance solubility.
Structure
3D Structure
Properties
IUPAC Name |
7-[1-(2-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN5O/c1-8(20-11-5-3-2-4-9(11)14)10-6-7-16-13-17-12(15)18-19(10)13/h2-8H,1H3,(H2,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWRHVHKMDGSHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=NC(=NN12)N)OC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[1-(2-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, making it a sustainable approach to synthesizing triazolopyrimidines . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the microwave-mediated synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes to isolate the desired product.
Chemical Reactions Analysis
Nucleophilic Substitution at the Amino Group
The 2-amino group in the triazolo-pyrimidine core participates in nucleophilic reactions, enabling derivatization:
-
Acylation : Reacts with acyl chlorides or anhydrides to form amides. For example, treatment with acetyl chloride yields 2-acetamido derivatives.
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic conditions to produce N-alkylated products.
-
Condensation : Forms Schiff bases with aldehydes or ketones under mild acidic or basic conditions.
Example Reaction
Electrophilic Aromatic Substitution (EAS)
The fluorophenoxy group directs electrophilic substitution due to the electron-withdrawing fluorine atom:
-
Nitration : Occurs preferentially at the para position relative to the fluorine atom.
-
Halogenation : Bromination or chlorination proceeds under standard halogenation conditions.
Key Observation
The fluorine atom reduces the reactivity of the aromatic ring compared to non-fluorinated analogs, requiring stronger electrophiles or elevated temperatures .
Functionalization of the Triazole-Pyrimidine Core
The fused triazole-pyrimidine system undergoes regioselective modifications:
-
Cyclization : Reacts with triethyl orthoformate to form fused heterocycles (e.g., pyrazolo-triazolo-pyrimidines) .
-
Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura reactions enable aryl group introduction at specific positions .
Reaction Pathway
Side Chain Reactivity
The 1-(2-fluorophenoxy)ethyl side chain exhibits distinct reactivity:
-
Ether Cleavage : Hydrolyzed under strong acidic (HBr/AcOH) or basic conditions to yield phenolic derivatives.
-
Oxidation : The ethyl bridge can be oxidized to a ketone using KMnO₄ or CrO₃ .
Comparative Stability
The fluorophenoxy group enhances resistance to enzymatic degradation compared to non-halogenated analogs .
Table: Documented Reactions of Structural Analogs
Mechanistic Insights
-
Regioselectivity : The triazole nitrogen atoms influence reaction sites. For example, alkylation preferentially occurs at N1 of the triazole ring .
-
Steric Effects : The 2-fluorophenoxyethyl group hinders reactions at the pyrimidine C5 position, favoring modifications at C7 .
Challenges and Limitations
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : C16H17FN6O
- Molecular Weight : 328.34 g/mol
- CAS Number : 477865-53-5
Antiviral Applications
One of the primary applications of 7-[1-(2-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is in the development of antiviral agents. Research indicates that compounds based on the triazolo[1,5-a]pyrimidine scaffold can disrupt the RNA-dependent RNA polymerase complex of influenza viruses. Specifically, studies have shown that derivatives of this compound can inhibit the interaction between the PA and PB1 subunits of the influenza A virus polymerase, which is crucial for viral replication .
Case Study: Influenza Virus Inhibition
In a study focused on synthesizing and evaluating triazolo[1,5-a]pyrimidine derivatives, it was found that certain modifications to the core structure enhanced antiviral activity against influenza A virus. The inhibition was quantified using IC50 values (the concentration required to inhibit 50% of viral activity), demonstrating promising results for further development .
Anticancer Applications
The compound also exhibits potential as an anticancer agent. Research has highlighted various derivatives that show antiproliferative activity against different cancer cell lines. For instance, fluorinated triazolo derivatives have been synthesized and tested for their ability to inhibit the growth of lung and breast cancer cells .
Case Study: Antiproliferative Activity
In one study, a series of fluorinated triazolo compounds were synthesized and evaluated for their anticancer properties. The results indicated that specific modifications to the triazolo structure could enhance both anti-angiogenic and antiproliferative activities .
Neurological Applications
Beyond antiviral and anticancer activities, compounds similar to this compound have been explored for their potential in treating neurological disorders. The triazolo[1,5-a]pyrimidine scaffold has been associated with various central nervous system agents that exhibit anxiolytic and antidepressant properties .
Case Study: Neurological Disorders Treatment
Research has indicated that derivatives of this scaffold may be effective in treating conditions such as depression and anxiety by modulating neurotransmitter systems. These findings suggest a broad therapeutic potential for compounds based on this chemical structure in neurology .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 7-[1-(2-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Halogenated Phenoxyethyl Derivatives
- 2-Fluorophenoxy vs. 2,4-Difluorophenoxy: The difluoro derivative (291.26 Da) exhibits higher molecular weight and altered electronic properties compared to the monofluoro target compound (273.26 Da). The additional fluorine atom at the 4-position may reduce metabolic degradation but increase steric hindrance .
Aromatic and Styryl Substituents
- 7-Phenyl (C₁₁H₉N₅) : Simpler structure with a phenyl group facilitates π-π interactions but lacks the electronic modulation provided by fluorine. This compound serves as a baseline for evaluating substituent effects .
- 7-Styryl Derivatives : The ethenyl linker in 7-[(E)-2-(4-fluorophenyl)ethenyl] introduces rigidity and conjugation, which may improve binding to planar enzyme active sites (e.g., kinase inhibitors) .
Functional Group Variations
- Trifluoromethyl (CF₃) : The 5-methyl-N-[4-(trifluoromethyl)phenyl] derivative (328.27 Da) highlights the impact of strong electron-withdrawing groups, which can enhance target affinity and resistance to oxidative metabolism .
- Methoxy (OCH₃) : The 4-methoxyphenyl substituent in 7-(4-Methoxyphenyl) (241.25 Da) improves aqueous solubility, making it advantageous for formulations requiring higher bioavailability .
Analytical and Spectral Data
- NMR Signatures: Substituents influence chemical shifts; for example, the 2-fluorophenoxyethyl group in the target compound would show distinct ¹H NMR peaks for ethylenic protons (~4.5–5.5 ppm) and fluorine-coupled aromatic signals .
- HRMS Validation : High-resolution mass spectrometry confirms molecular weights, as seen in 5-methyl-N-[4-(trifluoromethyl)phenyl] (HRMS m/z 328.27) and styryl derivatives (255.26 Da) .
Biological Activity
7-[1-(2-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of neurology and virology. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound is classified under the triazolo-pyrimidine derivatives, characterized by a triazole ring fused to a pyrimidine structure. The presence of a fluorophenoxyethyl group enhances its pharmacological properties.
Research has indicated that triazolo-pyrimidines often exhibit their biological effects through several mechanisms:
- Antiviral Activity : The compound has shown promise in inhibiting viral replication by interfering with the RNA-dependent RNA polymerase (RdRp) complex, particularly in influenza viruses. This is achieved by disrupting protein-protein interactions within the viral polymerase complex .
- Anticonvulsant Properties : In studies assessing anticonvulsant activity using maximal electroshock (MES) and pentylenetetrazole (PTZ) tests, derivatives of this compound exhibited significant anti-seizure effects. These effects are believed to be mediated through allosteric modulation of GABA receptors .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Case Studies
Several studies have highlighted the efficacy of this compound in various contexts:
- Antiviral Efficacy Against Influenza :
- Anticonvulsant Activity :
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 7-[1-(2-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of halogenated triazolopyrimidine precursors with 1-(2-fluorophenoxy)ethylamine. A typical procedure involves refluxing the precursor with the amine in ethanol at 60–100°C for 3–5 hours, monitored by TLC (ethyl acetate/light petroleum eluent). Purification is achieved via column chromatography with gradient elution . For analogs, sealed-tube reactions at elevated temperatures (100°C) enhance yields by minimizing side reactions .
Q. How is structural characterization performed for this compound?
- Methodological Answer : Structural confirmation requires a combination of 1H/13C NMR (to identify substituent integration and coupling patterns), high-resolution mass spectrometry (HRMS) (for molecular weight validation), and elemental analysis (to verify purity). Crystallographic studies (e.g., X-ray diffraction) are critical for resolving stereochemistry and solid-state packing, though crystal growth may require recrystallization from methanol or ethanol .
Q. What initial biological screening assays are recommended for this compound?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or phosphatase targets) at concentrations ranging from 1 nM–10 µM, using fluorogenic substrates or ELISA-based readouts. Parallel cell viability assays (MTT or resazurin) in cancer cell lines (e.g., HeLa, MCF-7) at 24–72 hours can identify cytotoxic potential. Dose-response curves (IC50 calculations) and selectivity indices against normal cell lines (e.g., HEK293) are essential for early-stage validation .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?
- Methodological Answer : Quantum mechanical calculations (DFT or MP2) model reaction intermediates and transition states to predict optimal solvents, catalysts, and temperatures. The ICReDD framework integrates computational reaction path searches with experimental validation, reducing trial-and-error. For example, simulations can identify whether ethanol or DMF favors amine substitution by analyzing solvation effects on activation energy .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., ATP concentrations in kinase assays) or compound purity (HPLC ≥95% recommended). Validate activity via orthogonal assays:
- Surface plasmon resonance (SPR) for direct binding affinity measurements.
- Cellular thermal shift assays (CETSA) to confirm target engagement in live cells.
- Metabolic stability studies (e.g., liver microsome assays) to rule out false negatives from rapid degradation .
Q. How does the 2-fluorophenoxyethyl substituent influence pharmacological properties?
- Methodological Answer : The fluorine atom enhances lipophilicity (logP) and metabolic stability by reducing cytochrome P450-mediated oxidation. The phenoxyethyl chain may improve target binding through π-π stacking with aromatic residues in enzyme active sites. Comparative studies with non-fluorinated analogs (e.g., replacing F with H or Cl) using molecular docking (AutoDock Vina) and pharmacokinetic profiling (plasma protein binding, half-life) quantify these effects .
Q. What analytical techniques are critical for detecting and characterizing byproducts during synthesis?
- Methodological Answer : LC-MS/MS in tandem with HPLC-DAD identifies low-abundance byproducts (e.g., dehalogenated or dimerized species). NMR-based impurity profiling (e.g., 19F NMR) is particularly useful for tracking fluorinated intermediates. For persistent impurities, optimize recrystallization solvents (e.g., switch from methanol to acetonitrile) or employ preparative HPLC .
Q. How can reaction scalability be improved without compromising yield?
- Methodological Answer : Implement flow chemistry for exothermic steps (e.g., amine substitution) to enhance heat dissipation and reproducibility. DoE (Design of Experiments) -guided optimization of solvent ratios (e.g., ethanol/water mixtures) and catalyst loadings (e.g., Pd/C for deprotection) can achieve >90% yields at multi-gram scales. Monitor reaction progress in real-time using in-line FTIR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
